molecular formula C10H12O3 B100569 Methyl 2-(3-methoxyphenyl)acetate CAS No. 18927-05-4

Methyl 2-(3-methoxyphenyl)acetate

Cat. No. B100569
CAS RN: 18927-05-4
M. Wt: 180.2 g/mol
InChI Key: BSVIOYCZTJRBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-methoxyphenyl)acetate is a chemical compound that is related to various research areas, including the synthesis of pharmaceutical intermediates and the study of molecular structures. It is structurally related to compounds that have been synthesized and analyzed in the provided papers, such as methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem , and 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . These compounds feature methoxyphenyl groups, which are of interest due to their potential pharmacological activities and their relevance in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the treatment of methyl (E)-4-methoxycinnamate with chiral dioxirane , the Mukaiyama aldol reaction , and reactions involving methyl (2-hydroxyphenyl)acetate . These methods demonstrate the versatility of methoxyphenyl acetates in chemical synthesis, providing high yields and enantioselectivity in some cases. The synthesis routes described are practical and can be scaled up for large-scale production, which is crucial for industrial applications.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-(3-methoxyphenyl)acetate has been analyzed using X-ray diffraction , IR spectroscopy , and density functional theory (DFT) calculations . These studies reveal the crystalline systems, lattice constants, and molecular geometries, providing insights into the three-dimensional arrangement of atoms within the molecules. The molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans have also been investigated to estimate the chemical reactivity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions, such as the reaction of methyl (2-hydroxyphenyl)acetate with different reagents to form oxadiazole derivatives and the synthesis of compounds with methoxyimino groups . These reactions demonstrate the ability of methoxyphenyl acetates to participate in the formation of heterocycles and other functional groups, which are important in the development of new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 2-(3-methoxyphenyl)acetate, such as solubility, melting points, and crystal packing, can be inferred from the crystallographic data provided . The intermolecular interactions, such as hydrogen bonding and weak C-H...O interactions, play a significant role in the stability and properties of the crystalline state . Additionally, the antioxidant properties of these compounds have been determined using assays like the DPPH free radical scavenging test , indicating potential biological activities.

Scientific Research Applications

Crystal Structure and Chemical Properties

  • Isochroman Derivatives and Chiral Space Groups : Methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate demonstrates unique crystal structures stabilized by weak hydrogen bonding, forming a three-dimensional network. This compound crystallizes in a chiral space group, a feature shared by other isochroman derivatives, highlighting its potential in structural chemistry studies (Palusiak et al., 2004).

Synthesis and Organic Chemistry Applications

  • Asymmetric Synthesis for Key Intermediates : The compound has been synthesized with high enantioselectivity as a key intermediate of diltiazem, a calcium channel blocker, using a Mukaiyama aldol reaction. This highlights its significance in the synthesis of therapeutically relevant compounds (Imashiro & Kuroda, 2001).

  • Molecular Structural Analysis and Antioxidant Activity : A novel compound featuring 3-methoxyphenyl was analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation. This work contributes to the understanding of molecular geometry and vibrational frequencies, as well as the exploration of antioxidant properties (Demir et al., 2015).

  • Kinetics and Reaction Products with OH Radicals : The interaction of 3-methoxy-3-methyl-1-butanol with OH radicals was studied, revealing significant insights into the reaction mechanisms and product formation. This research is important for understanding the environmental and industrial implications of such reactions (Aschmann et al., 2011).

Biochemical and Pharmaceutical Applications

  • Synthesis of Aldose Reductase Inhibitors : Methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, including those with 3-methoxyphenyl, were synthesized and evaluated as inhibitors of aldose reductase. This is relevant for the development of new drugs for diabetic complications (Ali et al., 2012).

Safety And Hazards

“Methyl 2-(3-methoxyphenyl)acetate” should be handled with care. It is recommended to avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool, and well-ventilated place . It does not meet the classification criteria based on available data .

properties

IUPAC Name

methyl 2-(3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9-5-3-4-8(6-9)7-10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVIOYCZTJRBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334084
Record name methyl 2-(3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-methoxyphenyl)acetate

CAS RN

18927-05-4
Record name methyl 2-(3-methoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Trimethylsilyl chloride (182 g, 1.68 mol) was added dropwise to a solution of 3-methoxyphenylacetic acid (127 g, 0.77 mol) in methanol (1.0 L) over 1.1 hours. The reaction was stirred at room temperature for 17.25 hours, concentrated in vacuo, dissolved in ethyl acetate, dried over MgSO4, and concentrated in vacuo, to give a brown oil (133 g, 97%): 1H NMR (CDCl3/300 MHz) 7.24 (t, 1H, J=7.5 Hz), 6.83 (m, 3H), 3.80 (s, 3H), 3.69 (s, 3H), 3.60 (s, 2H).
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Yield
97%

Synthesis routes and methods II

Procedure details

A solution of 25.0 g (150 ml) of (3-methoxyphenyl)acetic acid in dry methanol (250 ml) was mixed with 2 ml of conc. sulfuric acid and heated under reflux for 16 h. The cooled reaction solution was concentrated in vacuo, added to ice-water and extracted four times with 70 ml of ethyl acetate each time. The combined organic extracts were washed with saturated NaCl solution and dried over magnesium sulfate, and the solvent was removed in vacuo. Yield: 28.3 g (100%) of colorless oil
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-methoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-methoxyphenyl)acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-(3-methoxyphenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(3-methoxyphenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(3-methoxyphenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-methoxyphenyl)acetate

Citations

For This Compound
26
Citations
M Hanif, G Qadeer, NH Rama, M Farman… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C9H12N2O2, is an important intermediate for the synthesis of biologically active heterocyclic compounds. The planar hydrazide group is oriented with respect to the …
Number of citations: 1 scripts.iucr.org
AY Nuriye, J Barr - Results in Chemistry, 2022 - Elsevier
Iodine-promoted dimerization of enolates of methyl 2-arylacetates generated with tBuOK under equilibrium conditions are reported. The oxidative homocoupling reaction furnishes a …
Number of citations: 2 www.sciencedirect.com
WB Pan, FR Chang, LM Wei, MJ Wu, YC Wu - Tetrahedron letters, 2003 - Elsevier
The esterification of phenylacetic acids and cis-oleic acid with primary and secondary simple alcohols, which also act as solvents using cerium(IV) ammonium nitrate (CAN) at room …
Number of citations: 54 www.sciencedirect.com
M Mottinelli, M Sinreih, TL Rižner, MP Leese… - …, 2021 - Wiley Online Library
17β‐Hydroxysteroid dehydrogenases catalyse interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands. The type 1 enzyme, …
JV Prata, DTS Clemente, S Prabhakar… - Journal of the …, 2002 - pubs.rsc.org
Appropriate aryl-substituted unsymmetrical azodicarbonyl compounds, generated from bishydrazides by oxidation, undergo intramolecular cyclisations to furnish a variety of useful …
Number of citations: 39 pubs.rsc.org
HS Zhou, LB Hu, H Zhang, WX Shan… - Journal of Medicinal …, 2020 - ACS Publications
The Keap1 (Kelch-like ECH-associated protein 1)-Nrf2 (nuclear factor erythroid 2-related factor 2)-ARE (antioxidant response element) pathway is the major defending mechanism …
Number of citations: 28 pubs.acs.org
A Munir, A Khushal, K Saeed, A Sadiq, R Ullah, G Ali… - Bioorganic …, 2020 - Elsevier
Over the course of time several drugs have been synthesized and are available in market for the treatment of inflammation. However, they were unable to cure effectively and associated …
Number of citations: 41 www.sciencedirect.com
M Hutchby, M Hutchby - Novel Synthetic Chemistry of Ureas and Amides, 2013 - Springer
For rapid screening of conditions and substrates, reactions were frequently carried out using a Radley’s 12 port reaction carousel with reduced volume tubes. However results were …
Number of citations: 2 link.springer.com
MP Epplin, A Mohan, LD Harris, Z Zhu… - Journal of medicinal …, 2020 - ACS Publications
The N-methyl-d-aspartate receptor (NMDAR) is an ion channel that mediates the slow, Ca 2+ -permeable component of glutamatergic synaptic transmission in the central nervous …
Number of citations: 9 pubs.acs.org
DWC MacMillan - pstorage-acs-6854636.s3 …
1. General Information. Commercial reagents were purchased from Sigma Aldrich and purified prior to use following the guidelines of Perrin and Armarego. 1 All solvents were purified …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.